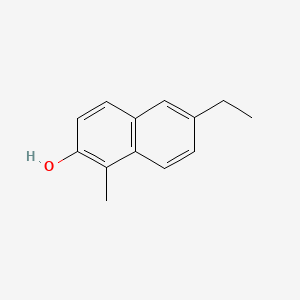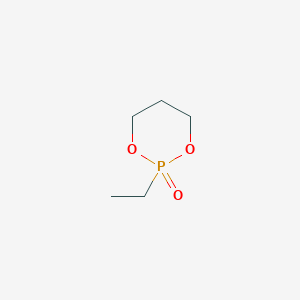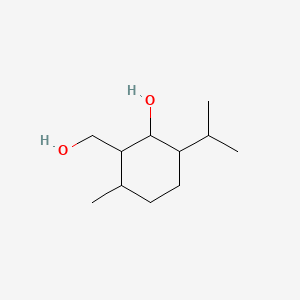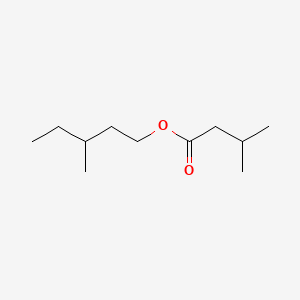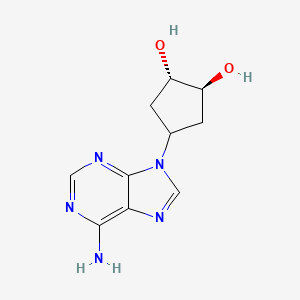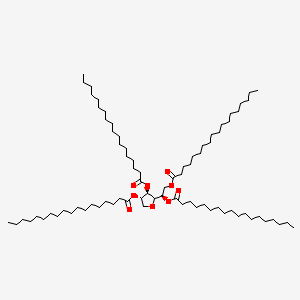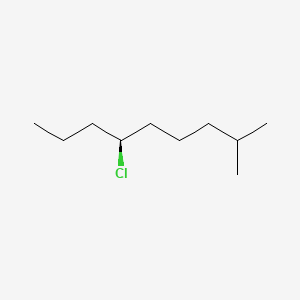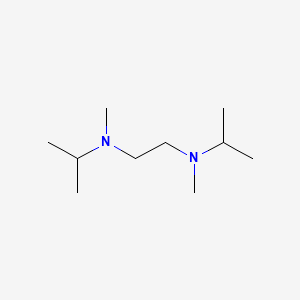
2-Methyl-4-nitroaniline sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-nitroaniline sulphate is an organic compound with the chemical formula C7H8N2O2. It is a yellow to orange crystalline solid known for its stability and solubility in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide. This compound is primarily used as an intermediate in the synthesis of dyes and pigments, particularly for cotton and linen fabrics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-nitroaniline sulphate typically involves the nitration of ortho-toluidine. The process begins with the protection of the amino group using acylation with acetic acid. This is followed by nitration using concentrated nitric acid to obtain a nitrified solid. The nitrified solid is then subjected to hydrolysis using concentrated hydrochloric acid, and the pH is adjusted to 1-2 to precipitate the product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of ortho-toluidine as the starting material, with acetic acid for acylation, concentrated nitric acid for nitration, and concentrated hydrochloric acid for hydrolysis. The final product is obtained through filtration and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-nitroaniline sulphate undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Zinc, tin, or iron with hydrochloric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium amide in liquid ammonia.
Major Products Formed
2-Methyl-4-aminophenol: Formed through reduction.
2-Methyl-4-nitroanisole: Formed through substitution reactions.
Applications De Recherche Scientifique
2-Methyl-4-nitroaniline sulphate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Methyl-4-nitroaniline sulphate involves its interaction with molecular targets through its nitro and amino groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s stability and reactivity make it a valuable tool in studying biochemical pathways and molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitroaniline: Similar structure but lacks the methyl group at the ortho position.
4-Nitroaniline: Similar structure but lacks the methyl group at the para position.
2-Methyl-4-nitroanisole: Similar structure but has a methoxy group instead of an amino group.
Uniqueness
2-Methyl-4-nitroaniline sulphate is unique due to its specific combination of nitro and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specialized dyes and pigments, as well as in various research applications .
Propriétés
Numéro CAS |
71735-30-3 |
|---|---|
Formule moléculaire |
C7H10N2O6S |
Poids moléculaire |
250.23 g/mol |
Nom IUPAC |
2-methyl-4-nitroaniline;sulfuric acid |
InChI |
InChI=1S/C7H8N2O2.H2O4S/c1-5-4-6(9(10)11)2-3-7(5)8;1-5(2,3)4/h2-4H,8H2,1H3;(H2,1,2,3,4) |
Clé InChI |
UWKHFVIRHXFVBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)[N+](=O)[O-])N.OS(=O)(=O)O |
Numéros CAS associés |
67827-71-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


